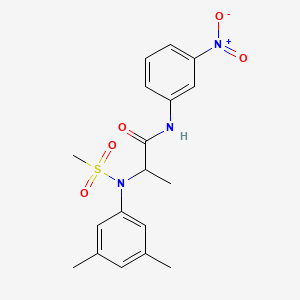
N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)alaninamide
Vue d'ensemble
Description
N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)alaninamide, also known as DASA-58, is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields, including cancer research, drug discovery, and neurobiology.
Mécanisme D'action
The mechanism of action of N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)alaninamide involves the inhibition of the mitochondrial F1Fo-ATP synthase, which is an essential enzyme for ATP production in the cell. By inhibiting this enzyme, N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)alaninamide disrupts the energy metabolism of cancer cells, leading to their death. In addition, N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)alaninamide has been found to modulate the activity of various ion channels and transporters, which may contribute to its effects in neurobiology.
Biochemical and Physiological Effects:
N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)alaninamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the improvement of cognitive function and memory, and the modulation of ion channels and transporters. In addition, N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)alaninamide has been found to have low toxicity and good pharmacokinetic properties, making it a promising candidate for drug development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)alaninamide in lab experiments is its specificity for the mitochondrial F1Fo-ATP synthase, which allows for the selective inhibition of cancer cells without affecting normal cells. In addition, N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)alaninamide has been found to have low toxicity and good pharmacokinetic properties, making it a safe and effective compound for in vivo experiments. However, one of the limitations of using N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)alaninamide is its relatively low potency, which may require higher concentrations to achieve the desired effects.
Orientations Futures
There are several future directions for the research and development of N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)alaninamide. One direction is to further optimize the synthesis method to improve the yield and purity of the compound. Another direction is to explore the potential applications of N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)alaninamide in other fields, such as infectious diseases and metabolic disorders. Additionally, future studies could focus on the development of more potent derivatives of N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)alaninamide and the elucidation of its mechanism of action on ion channels and transporters.
Applications De Recherche Scientifique
N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)alaninamide has shown promising results in various scientific research applications, including cancer research, drug discovery, and neurobiology. In cancer research, N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)alaninamide has been found to inhibit the growth of cancer cells by targeting the mitochondrial F1Fo-ATP synthase. In drug discovery, N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)alaninamide has been used as a lead compound to develop new drugs that target the same protein. In neurobiology, N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(3-nitrophenyl)alaninamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
2-(3,5-dimethyl-N-methylsulfonylanilino)-N-(3-nitrophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-12-8-13(2)10-17(9-12)20(27(4,25)26)14(3)18(22)19-15-6-5-7-16(11-15)21(23)24/h5-11,14H,1-4H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBXRICCCTZEAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(C(C)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-4-(4-morpholinyl)-3-nitrobenzamide](/img/structure/B4173555.png)
![ethyl 5-acetyl-2-{[2-(4-biphenylyloxy)propanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4173564.png)
![5-methyl-7-[4-(methylthio)phenyl]-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4173567.png)
![N-[1-(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B4173570.png)
![N-(2-hydroxy-4-nitrophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4173577.png)
![2-chloro-N-(1-{5-[(2,4-dichlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}-2-hydroxyethyl)benzamide](/img/structure/B4173584.png)
![N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B4173586.png)
![2-amino-8'-ethyl-4',4',6',7-tetramethyl-2',5-dioxo-5',6'-dihydro-4'H,5H-spiro[pyrano[4,3-b]pyran-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile](/img/structure/B4173594.png)

![3-(3-{[4-(4-methoxy-2-nitrophenyl)-1-piperazinyl]carbonyl}phenyl)-2H-chromen-2-one](/img/structure/B4173608.png)
![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-1-(3-methoxyphenyl)ethanone](/img/structure/B4173616.png)

![N-benzyl-1-[(4-bromophenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4173637.png)
![9-(3-bromo-4-methoxyphenyl)-6,6-dimethyl-2-(methylthio)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4173645.png)